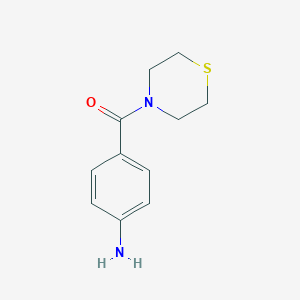

(4-Aminophenyl)(thiomorpholino)methanone

Overview

Description

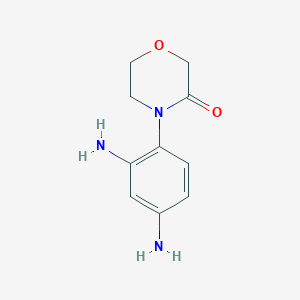

“(4-Aminophenyl)(thiomorpholino)methanone” is a chemical compound with the molecular formula C11H14N2OS. It contains a total of 30 bonds, including 16 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), 1 primary amine (aromatic), and 1 sulfide .

Molecular Structure Analysis

The molecular structure of “this compound” includes 16 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), 1 primary amine (aromatic), and 1 sulfide .Scientific Research Applications

Degradation of Environmental Pollutants

Advanced Oxidation Processes (AOPs) have been investigated for the degradation of acetaminophen, an environmental pollutant, producing by-products such as 4-aminophenol. This highlights the potential role of related compounds in environmental detoxification and the study of their biotoxicity and degradation pathways (Qutob et al., 2022).

Therapeutic Effects and Biochemical Applications

4-Phenylbutyric acid, a compound with a structural motif similar to 4-aminophenol derivatives, has been explored for its therapeutic effects, particularly in maintaining proteostasis. This involves preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress, suggesting potential biomedical applications of structurally related compounds (Kolb et al., 2015).

Metabolism and Toxicology Studies

Studies on the metabolism of drugs like methadone reveal the complexity of pharmacokinetic and toxicological profiles, which can vary significantly between individuals. Understanding the metabolism and interaction of compounds such as “(4-Aminophenyl)(thiomorpholino)methanone” could be crucial for their safe and effective therapeutic use (Dinis-Oliveira, 2016).

Biomolecular Interactions and Chemosensors

The development of fluorescent chemosensors based on structural analogs like 4-methyl-2,6-diformylphenol demonstrates the potential for creating sensitive and selective detection systems for various analytes. This suggests a research avenue for “this compound” in designing novel chemosensors or probes for biochemical applications (Roy, 2021).

Advanced Materials and Environmental Applications

Research into methanotrophs using methane as a carbon source to produce valuable bioproducts indicates the intersection of environmental science and biotechnology. Compounds related to “this compound” could play roles in bioremediation or as precursors in the synthesis of advanced materials (Strong et al., 2015).

properties

IUPAC Name |

(4-aminophenyl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDBUOPLZVNRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701267446 | |

| Record name | (4-Aminophenyl)-4-thiomorpholinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874831-37-5 | |

| Record name | (4-Aminophenyl)-4-thiomorpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874831-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Aminophenyl)-4-thiomorpholinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

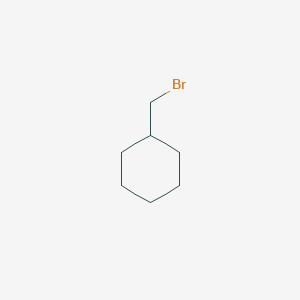

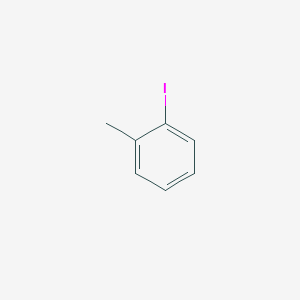

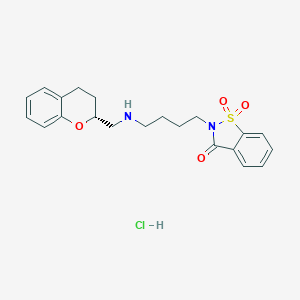

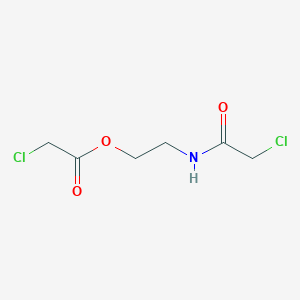

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)

![1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea](/img/structure/B57083.png)

![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)

![1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B57095.png)

![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)